molecular formula C11H11N3S B14638075 4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-25-5

4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine

Cat. No.: B14638075
CAS No.: 55564-25-5
M. Wt: 217.29 g/mol
InChI Key: AIKUJAWOPWBTMW-UHFFFAOYSA-N
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Description

4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine is an organic compound with the molecular formula C11H11N3S It is a derivative of benzene, featuring a pyridine ring and a sulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 4-chloropyridine with 4-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and pyridine groups can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)benzene-1,2-diamine: Lacks the sulfanyl group but shares the pyridine and benzene diamine structure.

    4-(Pyridin-4-yl)thiophenol: Contains the pyridine and sulfanyl groups but lacks the benzene diamine structure.

Uniqueness

4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine is unique due to the presence of both the sulfanyl and benzene diamine groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

55564-25-5

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

4-pyridin-4-ylsulfanylbenzene-1,2-diamine

InChI

InChI=1S/C11H11N3S/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-7H,12-13H2

InChI Key

AIKUJAWOPWBTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=CC=NC=C2)N)N

Origin of Product

United States

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